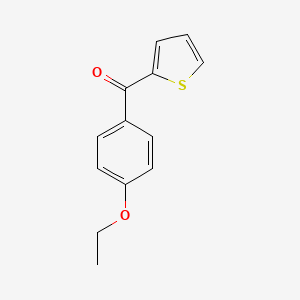

![molecular formula C17H18N2O B2840179 (1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2320606-94-6](/img/structure/B2840179.png)

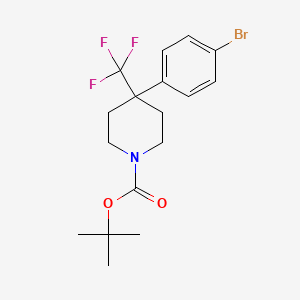

(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as IBX, is a synthetic organic compound that has been widely studied in the field of organic chemistry due to its unique properties. IBX is a versatile oxidizing agent that can be used in a variety of chemical reactions, including the oxidation of alcohols and the synthesis of heterocycles.

Aplicaciones Científicas De Investigación

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and intriguing biological activities . Researchers have directed significant efforts toward stereoselective preparation of this fundamental structure. Notably, several methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes starting from achiral tropinone derivatives.

Nematicidal Activities

Tropane derivatives, including 8-azabicyclo[3.2.1]octane derivatives, exhibit potential nematicidal activities. For instance, researchers have designed and synthesized 8-azabicyclo[3.2.1]-octane-3-isoxazole oxime derivatives using 1,3-dipolar cycloaddition reactions. These compounds were evaluated for their efficacy against nematodes, and their structures were confirmed by NMR and HRMS techniques .

Antifungal Properties

While not directly related to tropane alkaloids, it’s worth noting that 8-azabicyclo[3.2.1]octane analogues have been investigated for their antifungal properties. These compounds may offer potential applications in combating fungal infections .

Inhibition of Root-Knot Nematodes

The compound 3-[(4-methoxyphenyl)imino]-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one demonstrated significant inhibition activities against root-knot nematodes (Meloidogyne incognita). In vitro tests showed an 84% inhibition rate at 160 mg/L, while test tube tests yielded a 60% inhibition rate at 20 mg/L .

Mecanismo De Acción

Target of Action

The compound, also known as (1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the nervous system, particularly neurotransmitter receptors . .

Mode of Action

Tropane alkaloids typically exert their effects by binding to and modulating the activity of neurotransmitter receptors .

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmitters .

Result of Action

Tropane alkaloids are known to have a wide array of biological activities, including effects on the nervous system .

Direcciones Futuras

Propiedades

IUPAC Name |

1H-indol-5-yl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-11-8-14-3-4-15(9-11)19(14)17(20)13-2-5-16-12(10-13)6-7-18-16/h2,5-7,10,14-15,18H,1,3-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQPHEOBULVSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2840101.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2840105.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)

![8-benzoyl-6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2840107.png)

![1-(1,3-Benzodioxol-5-yl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B2840111.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2840115.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)